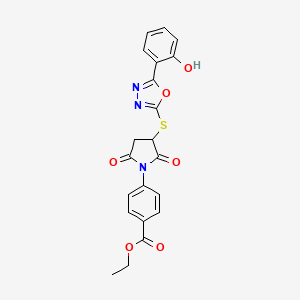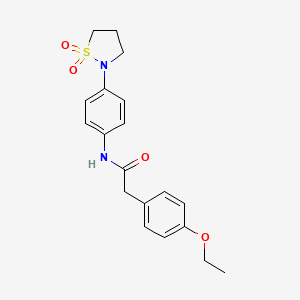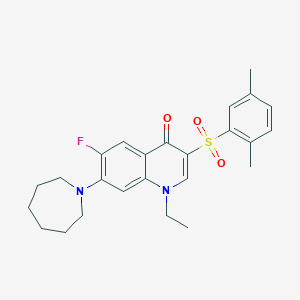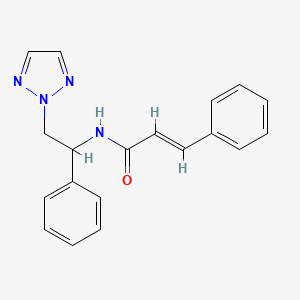![molecular formula C14H16N2O2S2 B2438170 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate d'éthyle CAS No. 304684-53-5](/img/structure/B2438170.png)
3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate: is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyclopenta[4,5]thieno[2,3-d]pyrimidin core, which is a type of heterocyclic aromatic system, and a thioether linkage, making it a valuable subject for research in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One common method involves the use of microwave irradiation to facilitate the reaction between cyclopentanone, malononitrile, and elemental sulfur in ethanol[_{{{CITATION{{{1{Facile Microwave-Assisted Synthesis of 6, 7-Dihydro-5 H -cyclopenta [4 ...](https://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc201801009). This method is known for its efficiency and rapid reaction times[{{{CITATION{{{_1{Facile Microwave-Assisted Synthesis of 6, 7-Dihydro-5 H -cyclopenta 4 ....
Multicomponent Condensation: Another approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. This method allows for the formation of various derivatives of the target compound.
Industrial Production Methods: The industrial production of this compound typically involves scaling up the microwave-assisted synthesis method due to its efficiency and cost-effectiveness. Large-scale reactors equipped with microwave technology are used to ensure consistent quality and yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include carboxylic acids, ketones, or alcohols.
Reduction: Reduced forms of the compound, such as alcohols or amines, can be obtained.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals. Biology: It serves as a building block in the synthesis of biologically active molecules, potentially leading to new therapeutic agents. Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases. Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.
Mécanisme D'action
Target of Action
Compounds with structures similar to “ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate” and “ethyl 3-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}propanoate” often target enzymes or receptors involved in cellular signaling pathways .
Mode of Action
These compounds might interact with their targets by binding to the active site or allosteric sites, thereby modulating the activity of the target .
Biochemical Pathways
The interaction of these compounds with their targets could affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on various factors such as their chemical structure, solubility, stability, and the presence of functional groups that can be metabolized by the body .
Result of Action
The molecular and cellular effects of these compounds’ action would depend on the specific pathways they affect. This could range from changes in cell growth and proliferation to alterations in cell death mechanisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of these compounds .
Comparaison Avec Des Composés Similaires
Ethyl 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl)acetate
2-((2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)ethanol
2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanol
Uniqueness: Ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate stands out due to its specific structural features, such as the presence of the ethyl group and the thioether linkage, which may confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate in scientific research and its potential applications across various fields. Further studies are essential to unlock its full potential and explore its practical uses.
Propriétés
IUPAC Name |
ethyl 3-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-18-11(17)6-7-19-13-12-9-4-3-5-10(9)20-14(12)16-8-15-13/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAORBVOYCXAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC=NC2=C1C3=C(S2)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2438099.png)








![6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2438109.png)

